2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid
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Overview
Description
2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrofuran moiety in the structure imparts significant antimicrobial properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid.
Vinylation: The nitrofuran derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Amidation: The vinylated nitrofuran is reacted with benzoyl chloride to form the benzamido derivative.
Acetylation: Finally, the benzamido derivative is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, acetic anhydride, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted vinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial properties and is used in the study of bacterial resistance mechanisms.
Medicine: Potential use as an antimicrobial agent to combat multi-drug resistant pathogens.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The antimicrobial activity of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is primarily due to the presence of the nitrofuran moiety, which targets bacterial enzymes and disrupts their normal function. The compound interferes with the bacterial DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits similar antimicrobial properties but with a different mechanism of action.
2-[(5-nitrofuran-2-yl)formamido]acetic acid: Another nitrofuran derivative with antimicrobial activity.
Uniqueness
2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is unique due to its specific structure, which combines the antimicrobial properties of the nitrofuran moiety with the versatility of the vinyl and benzamido groups
Properties
Molecular Formula |
C15H12N2O6 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-[[2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)12-4-2-1-3-10(12)5-6-11-7-8-13(23-11)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-5+ |
InChI Key |
AASZYQQFJGBXPN-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Origin of Product |
United States |
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